molecular formula C18H17NO B15249095 1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

1-((R)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

Cat. No.: B15249095
M. Wt: 263.3 g/mol
InChI Key: ZVQHRWAHFINXHH-GOSISDBHSA-N
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Description

1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 2-naphthol with formaldehyde and a secondary amine, such as methylamine, in the presence of an acid catalyst. The reaction proceeds as follows:

    Step 1: Formation of the iminium ion intermediate by reacting formaldehyde with methylamine.

    Step 2: Nucleophilic attack of 2-naphthol on the iminium ion, leading to the formation of the Mannich base.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of secondary amine derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.

Scientific Research Applications

1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.

    Medicine: Investigated for its potential as an anticancer agent and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-OL: A similar compound with a piperazine ring instead of a methylamino group.

    2-Naphthol: A simpler compound with only a hydroxyl group at the 2-position.

Uniqueness

1-(®-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its combination of a naphthalene ring system, a hydroxyl group, and a methylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-[(R)-methylamino(phenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m1/s1

InChI Key

ZVQHRWAHFINXHH-GOSISDBHSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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